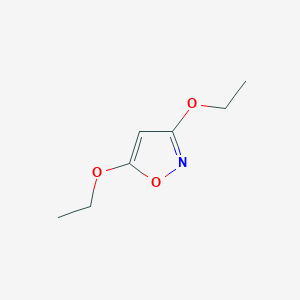

3,5-Diethoxyisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

119224-74-7 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3,5-diethoxy-1,2-oxazole |

InChI |

InChI=1S/C7H11NO3/c1-3-9-6-5-7(10-4-2)11-8-6/h5H,3-4H2,1-2H3 |

InChI Key |

LXEJWJQGMRMGLH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NO1)OCC |

Canonical SMILES |

CCOC1=CC(=NO1)OCC |

Synonyms |

Isoxazole, 3,5-diethoxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethoxyisoxazole and Analogous 3,5 Isoxazoles

1,3-Dipolar Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, providing a direct route to the heterocyclic core. nih.govnih.gov This method's versatility allows for the preparation of a wide array of substituted isoxazoles.

Elucidation of Mechanistic Pathways in Nitrile Oxide Cycloadditions with Alkynes

The reaction of nitrile oxides with alkynes is a classic example of a 1,3-dipolar cycloaddition. researchgate.net This process is generally understood to proceed through a concerted pericyclic mechanism, where the dipole (nitrile oxide) and the dipolarophile (alkyne) react in a single step to form the five-membered isoxazole ring. nih.gov The regioselectivity of the reaction, which determines the substitution pattern of the resulting isoxazole, is influenced by both electronic and steric factors of the reacting partners. mdpi.com

Nitrile oxides are unstable and are typically generated in situ from precursors such as aldoximes or hydroximoyl chlorides. nsf.govrsc.org The in situ generation is crucial to avoid the dimerization of the nitrile oxide to form furoxans. nih.gov One common method for generating nitrile oxides involves the dehydrohalogenation of hydroximoyl chlorides. nih.gov Another approach is the oxidation of aldoximes, which can be achieved using various oxidizing agents. rsc.org

Exploration of Catalyst-Free Protocols for 3,5-Isoxazole Synthesis

While metal catalysis is often employed to enhance the efficiency and selectivity of isoxazole synthesis, several catalyst-free methods have been developed. These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions. For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in aqueous media provides a clean and efficient route to 5-arylisoxazole derivatives without the need for a catalyst. mdpi.comnih.govresearchgate.net This method offers advantages such as mild reaction conditions, high yields, and an environmentally friendly procedure. mdpi.comnih.gov

Another catalyst-free approach involves the reaction of diazocarbonyl compounds with tert-butyl nitrite (B80452), which generates nitrile oxides under mild conditions. nsf.gov These in situ formed nitrile oxides can then undergo cycloaddition with alkynes to produce isoxazoles. nsf.gov Additionally, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water under mild basic conditions through the [3+2] cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides, without the use of a metal catalyst. beilstein-journals.org

Investigation of Metal-Catalyzed (e.g., Cu/Al2O3, Cu(I)) Approaches in Cycloaddition

Metal catalysis plays a significant role in promoting the 1,3-dipolar cycloaddition for isoxazole synthesis, often leading to improved yields and regioselectivity.

Copper(I)-Catalyzed Reactions: Copper(I) catalysts are widely used to facilitate the reaction between terminal alkynes and in situ generated nitrile oxides. nih.gov This approach, often referred to as a "click chemistry" reaction, is highly reliable and provides regioselective access to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide. organic-chemistry.org

Copper/Alumina (Cu/Al2O3) Catalysis: A recyclable Cu/Al2O3 nanocomposite has been shown to be an effective catalyst for the solvent-free synthesis of 3,5-isoxazoles from terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions. nih.govrsc.orgrsc.org This method is scalable and allows for the synthesis of a broad range of 3,5-isoxazoles in moderate to excellent yields. nih.govrsc.org The catalyst can be easily recovered and reused multiple times with only a slight decrease in activity. nih.govresearchgate.net

Table 1: Comparison of Metal-Catalyzed Cycloaddition Reactions for Isoxazole Synthesis

| Catalyst | Reaction Conditions | Substrate Scope | Advantages |

|---|---|---|---|

| Cu(I) | Mild, often in solution | Terminal alkynes, in situ generated nitrile oxides | High regioselectivity, reliable "click" reaction. nih.govorganic-chemistry.org |

| Cu/Al2O3 | Solvent-free, ball-milling | Terminal alkynes, hydroxyimidoyl chlorides | Recyclable catalyst, scalable, broad substrate scope. nih.govrsc.org |

Advancements in Sustainable Synthesis: Mechanochemical Methods, Deep Eutectic Solvents, and Aqueous Media

Recent research has focused on developing more environmentally benign methods for isoxazole synthesis.

Mechanochemical Synthesis: Ball-milling has emerged as a powerful solvent-free technique for organic synthesis. The mechanochemical 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, catalyzed by Cu/Al2O3, provides a scalable and sustainable route to 3,5-isoxazoles. nih.govrsc.orgresearchgate.net This method avoids the use of bulk solvents, reducing waste and simplifying product purification. nih.gov Ruthenium-promoted cycloaddition of alkynes and hydroxyimidoyl chlorides under ball-milling conditions has also been reported. mdpi.com

Deep Eutectic Solvents (DESs): Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are considered green and biodegradable alternatives to traditional organic solvents. nih.govyoutube.com The synthesis of 3,5-disubstituted isoxazoles and isoxazolines has been successfully achieved in a choline (B1196258) chloride:urea deep eutectic solvent. acs.org This method allows for the reuse of the solvent system multiple times without a significant loss in yield. acs.org A continuous flow synthesis of 3,5-disubstituted isoxazoles using a deep eutectic solvent has also been developed, achieving high yields in short reaction times. acs.org

Aqueous Media: Performing organic reactions in water is highly desirable from a green chemistry perspective. Several methods for isoxazole synthesis in aqueous media have been reported. For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride proceeds efficiently in water without a catalyst to yield 5-arylisoxazoles. mdpi.comnih.govresearchgate.net The synthesis of 3,4,5-trisubstituted isoxazoles has also been achieved in a water-methanol mixture under mild basic conditions. beilstein-journals.org Furthermore, the reaction of aldoximes with alkenes in the presence of oxone in an aqueous medium provides a route to 3,5-disubstituted isoxazoles. nih.gov

Cycloisomerization Strategies for Isoxazole Derivatives

Cycloisomerization reactions offer an alternative and atom-economical approach to the synthesis of isoxazoles.

Application of Gold(III)-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

Gold(III) chloride has proven to be an effective catalyst for the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.orgresearchgate.netthieme-connect.comthieme-connect.com This methodology is versatile, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by varying the substituents on the starting oxime. organic-chemistry.orgresearchgate.netthieme-connect.com The reaction proceeds under mild conditions with good to excellent yields. organic-chemistry.orgthieme-connect.com The proposed mechanism involves the activation of the triple bond by the gold(III) catalyst, followed by intramolecular cyclization of the oxime onto the activated alkyne. organic-chemistry.org This method avoids the use of hazardous reagents often required in other synthetic routes. organic-chemistry.org

Table 2: Summary of α,β-Acetylenic Oxime Cycloisomerization

| Catalyst | Starting Material | Product | Key Features |

|---|---|---|---|

| AuCl3 | α,β-Acetylenic Oximes | Substituted Isoxazoles | Mild conditions, high yields, versatile for 3-, 5-, and 3,5-substituted isoxazoles. organic-chemistry.orgresearchgate.netthieme-connect.com |

Oxidative Cyclization Approaches in Isoxazole Construction

Oxidative cyclization represents a powerful strategy for forming the isoxazole ring, often involving the intramolecular formation of a carbon-oxygen bond under oxidative conditions. These methods can proceed through various metal-catalyzed or metal-free pathways.

A facile and efficient strategy for synthesizing isoxazoles involves a one-pot sequence starting from propargylamines. nih.govacs.org This method consists of the oxidation of propargylamines to form corresponding oxime intermediates, which then undergo an in situ copper(I) chloride (CuCl)-mediated intramolecular cyclization. acs.orgfigshare.com This protocol is advantageous as it allows for the construction of a diverse range of 5-substituted and 3,5-disubstituted isoxazoles with broad functional group compatibility and can be scaled up for gram-scale synthesis. acs.orgacs.org

The reaction proceeds regiospecifically, and a key feature is that both E and Z isomers of the intermediate oxime can react to form the final isoxazole product. acs.org It is proposed that CuCl can catalyze the isomerization of the E-isomer to the Z-isomer, which is the conformer required for cyclization, thus ensuring high yields. acs.org The process is straightforward, and byproducts are typically easy to remove during workup. acs.org

Table 1: Examples of CuCl-Mediated Isoxazole Synthesis from Propargylamines Data sourced from The Journal of Organic Chemistry, 2022. acs.org

| Entry | Propargylamine Substrate | Product | Yield (%) |

| 1 | N-(1,3-diphenylprop-2-yn-1-yl)hydroxylamine | 3,5-diphenylisoxazole | 95 |

| 2 | N-(1-phenyl-3-(p-tolyl)prop-2-yn-1-yl)hydroxylamine | 5-phenyl-3-(p-tolyl)isoxazole | 89 |

| 3 | N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)hydroxylamine | 5-(4-chlorophenyl)-3-phenylisoxazole | 93 |

| 4 | N-(1-phenyl-3-(thiophen-2-yl)prop-2-yn-1-yl)hydroxylamine | 5-phenyl-3-(thiophen-2-yl)isoxazole | 85 |

The direct formation of a C-O bond via oxidative coupling is another effective route to 3,5-disubstituted isoxazoles. One such method involves the intramolecular oxidative coupling of enone oximes using a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂). rsc.org This approach is notable for its use of an inexpensive metal catalyst and molecular oxygen as a green and sustainable oxidant. rsc.orgresearchgate.net The reaction demonstrates good tolerance for various functional groups and utilizes readily available starting materials. rsc.org

The process is believed to proceed through a copper-catalyzed aerobic C-O bond formation, leading directly to the cyclized isoxazole product. rsc.org This strategy avoids the need for pre-functionalized substrates, offering a direct pathway to the versatile isoxazole core. rsc.orgresearchgate.net

Multi-Component Reactions for the Assembly of Isoxazole Cores

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. mdpi.com This strategy is prized for its atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors. oiccpress.comscielo.br

Several MCRs have been developed for the synthesis of isoxazole cores. For instance, a three-component cyclocondensation involving aryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters can produce 3,4-disubstituted isoxazole-5(4H)-ones. oiccpress.com Another approach involves an electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction to assemble isoxazole motifs, highlighting the operational simplicity and high functional group tolerance of such methods. rsc.org Ionic liquids have also been employed as effective catalysts for the multicomponent synthesis of isoxazol-5(4H)-ones, often leading to high yields and selectivity. scielo.br These reactions typically proceed through a cascade of elementary steps, culminating in an irreversible cyclization to yield the final heterocyclic product. mdpi.com

Synthesis from Aldoximes and Alkynes via Nitrile Oxide Intermediates

The [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis. nih.gov In many modern protocols, the highly reactive nitrile oxide intermediate is generated in situ from a stable precursor, most commonly an aldoxime, which then immediately reacts with the alkyne dipolarophile. thieme-connect.commdpi.com

An efficient, metal-free, one-pot approach utilizes alkyl nitrites, such as tert-butyl nitrite or isoamyl nitrite, to oxidize the aldoxime to the corresponding nitrile oxide. organic-chemistry.org This intermediate then undergoes a regioselective [3+2] cycloaddition with a terminal alkyne to afford 3,5-disubstituted isoxazoles in high to excellent yields. thieme-connect.comorganic-chemistry.org This method is compatible with a wide array of aromatic, heterocyclic, and aliphatic aldoximes and various alkynes. organic-chemistry.org The reaction conditions are generally mild, and the process avoids the use of heavy metal catalysts. organic-chemistry.org The regioselectivity of the cycloaddition typically leads to the 3,5-disubstituted pattern due to steric and electronic factors. mdpi.com

Table 2: Synthesis of 3,5-Disubstituted Isoxazoles Using Isoamyl Nitrite Data sourced from Synthesis, 2016. organic-chemistry.org

| Entry | Aldoxime | Alkyne | Product | Yield (%) |

| 1 | 4-Methoxybenzaldehyde oxime | Phenylacetylene | 3-(4-methoxyphenyl)-5-phenylisoxazole | 96 |

| 2 | Benzaldehyde oxime | 1-Octyne | 5-hexyl-3-phenylisoxazole | 85 |

| 3 | Thiophene-2-carbaldehyde oxime | Phenylacetylene | 5-phenyl-3-(thiophen-2-yl)isoxazole | 94 |

| 4 | Cyclohexanecarbaldehyde oxime | 4-Methoxyphenylacetylene | 3-cyclohexyl-5-(4-methoxyphenyl)isoxazole | 82 |

Isoxazole Formation Derived from Alpha-Nitroketones

Alpha-nitroketones serve as valuable precursors for the synthesis of isoxazoles, particularly 3-acylisoxazoles. organic-chemistry.org These compounds can be converted to nitrile oxide intermediates through dehydration, which then participate in a subsequent 1,3-dipolar cycloaddition with an alkyne. nih.gov

This transformation can be catalyzed by various acidic or basic systems. nih.gov For example, heterogeneous catalysts such as silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) or Amberlyst 15 have been shown to effectively promote the formation of nitrile oxides from α-nitroketones and their subsequent cycloaddition to alkynes, providing 3-acylisoxazoles in very good yields. organic-chemistry.org An advantage of using such heterogeneous catalysts is their ease of recovery and reusability. organic-chemistry.org Alternatively, bases like chloramine-T can be used to facilitate the 1,3-dipolar cycloaddition, offering an attractive route due to the low cost and ease of handling of the reagent. nih.gov Generally, only activated ketones, such as α-nitroketones, are reactive enough to serve as effective precursors in condensation reactions with nitro compounds to form isoxazole derivatives. nih.gov

Advanced Spectroscopic and Computational Analysis of 3,5 Diethoxyisoxazole

While extensive, dedicated research literature on the advanced spectroscopic and computational analysis of 3,5-diethoxyisoxazole is limited, a comprehensive understanding can be constructed by examining studies on analogous 3,5-disubstituted isoxazoles and the foundational isoxazole (B147169) ring system. The principles and techniques applied to these related structures are directly applicable to the elucidation of the structural, electronic, and reactive properties of this compound.

Applications of 3,5 Diethoxyisoxazole in Contemporary Organic Synthesis

3,5-Diethoxyisoxazole as a Preeminent Versatile Synthetic Building Block

This compound is recognized as a highly versatile synthetic building block in organic synthesis. researchgate.net The utility of the isoxazole (B147169) core lies in a crucial feature: the inherent weakness of the nitrogen-oxygen bond. researchgate.net This bond is susceptible to cleavage under various reaction conditions, particularly reductive or basic conditions. researchgate.net This characteristic allows the stable isoxazole ring, which can be carried through multiple synthetic steps with its substituents intact, to be opened strategically at a desired point in a synthetic sequence.

This "masked" functionality enables this compound to serve as a stable synthon for more sensitive chemical groups. The ethoxy groups at the 3- and 5-positions activate the ring for specific transformations, making it a precursor to a variety of open-chain compounds that are themselves valuable intermediates. The stability of the isoxazole ring allows for the manipulation of other parts of a molecule, with the potential to unmask the latent functionality of the isoxazole core when needed. researchgate.net This dual nature of stability and controlled reactivity makes this compound and related isoxazoles indispensable tools for synthetic chemists. espublisher.comnih.gov

Strategic Role in the Construction of Complex Heterocyclic Systems

The strategic unmasking of the isoxazole ring in this compound provides a powerful pathway for the synthesis of more complex heterocyclic systems. Through ring-opening and subsequent recyclization reactions, the atoms of the isoxazole core can be incorporated into new ring structures. This approach is particularly valuable in diversity-oriented synthesis, where complex and varied molecular architectures are desired.

For instance, the cleavage of the N-O bond in the isoxazole ring can generate a vinylogous ester or a β-enamino ester intermediate in the presence of a nitrogen source. These intermediates are primed for cyclization reactions with suitable reagents to form a variety of other heterocycles. Depending on the reaction conditions and the choice of cyclizing agent, this compound can be used to construct:

Pyrimidines : The condensation of the intermediate derived from isoxazole ring-opening with amidines or ureas is a known strategy for pyrimidine (B1678525) synthesis. nih.govbu.edu.eg

Pyridazines : Reaction of the opened isoxazole intermediate with hydrazine (B178648) derivatives can lead to the formation of the pyridazine (B1198779) core. organic-chemistry.orgnih.gov

Oxazolopyrimidines : These fused heterocyclic systems can be accessed by leveraging the atoms from the original isoxazole ring and a suitable pyrimidine precursor. core.ac.uk

This strategy allows chemists to build upon the this compound framework to access a broad range of heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Utility as Precursors for Diverse β-Functionalized Organic Compounds

One of the most powerful applications of this compound is its use as a precursor for various β-functionalized organic compounds. The controlled cleavage of the isoxazole ring serves as an effective method for generating synthetically useful 1,3-dicarbonyl or related synthons.

The key transformation involves the reductive cleavage of the N-O bond. Depending on the conditions of the reduction and subsequent workup, this compound can be converted into:

β-Keto Esters : Catalytic hydrogenation is a common method to cleave the isoxazole ring. In the case of this compound, this cleavage would generate an intermediate that, upon hydrolysis, yields a β-keto ester. These compounds are fundamental building blocks in organic synthesis, widely used in Claisen condensations and for the synthesis of larger, more complex molecules. researchgate.net

β-Enamino Esters : If the reductive cleavage is performed in the presence of an amine or if the intermediate is trapped with an amine, β-enamino esters can be synthesized. organic-chemistry.orgmdpi.com These compounds are also versatile intermediates for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. mdpi.com

The transformation of a stable isoxazole into these valuable β-functionalized compounds highlights its role as a synthetic equivalent of a 1,3-dicarbonyl synthon.

Application in the Rational Design and Synthesis of Drug Scaffolds and Bioisosteres

The 3,5-disubstituted isoxazole scaffold is a cornerstone in medicinal chemistry and drug design. nih.govrsc.org Its rigid structure and ability to participate in hydrogen bonding make it an attractive core for developing potent and selective inhibitors of various biological targets. Numerous isoxazole-containing compounds have been identified as having significant therapeutic potential, including anticancer, anti-inflammatory, and antibacterial properties. nih.govresearchgate.net

Recent research has highlighted the effectiveness of molecules built upon the 3,5-disubstituted isoxazole framework:

Anticancer Agents : A study on 3,5-diaryl isoxazole derivatives revealed their potential as a new class of anticancer agents, with specific compounds showing high selectivity against prostate cancer cells. nih.gov

BRD4 Inhibitors : In the field of epigenetics, 3,5-dimethylisoxazole (B1293586) derivatives have been successfully designed as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy. One such derivative demonstrated significant antitumor efficacy in a colorectal cancer model. nih.gov

Furthermore, the isoxazole ring is often employed as a bioisostere —a chemical substituent that can replace another functional group without significantly altering the biological activity of the molecule. It can serve as a bioisosteric replacement for amide or ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties. The application of bioisosterism is a key strategy in drug design to optimize lead compounds into viable drug candidates. mdpi.com

Integration into Frameworks for Functional Materials Design

The applications of isoxazole derivatives, including structures related to this compound, extend beyond pharmaceuticals into the realm of materials science. ingentaconnect.com The electronic and photophysical properties of the isoxazole ring make it a valuable component in the design of novel functional materials.

Isoxazole-containing compounds have been investigated for a variety of applications in materials science:

Organic Electronics : 3,5-diarylisoxazoles have been explored as key intermediates for creating organic electronic and plastic electronic materials. researchgate.net Polyisoxazoles have also been noted for their potential application as semiconductors. researchgate.net

Liquid Crystals : The rigid, planar structure of the isoxazole core is well-suited for the design of liquid crystalline materials. Specific 3,5-diarylisoxazoles have been synthesized and shown to exhibit liquid crystal phases. researchgate.net

Optical Materials : Due to their optical properties, isoxazoles are used in the development of dye-sensitized solar cells and as photochromic materials, which change color upon exposure to light. ingentaconnect.com

High-Energy Materials : The N-O bond within the isoxazole ring stores a significant amount of energy, which has led to the investigation of isoxazole derivatives as high-energy materials. ingentaconnect.com

The ability to tune the properties of isoxazole-based materials by modifying the substituents at the 3- and 5-positions, as in this compound, allows for the rational design of materials with specific, desired characteristics.

Future Research Directions and Emerging Methodologies in 3,5 Diethoxyisoxazole Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, demanding routes that are not only efficient but also environmentally benign. Future research in the synthesis of 3,5-diethoxyisoxazole is expected to focus on the development of sustainable methods that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of deep eutectic solvents (DESs) as green and recyclable reaction media. researchgate.net These solvents, formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low toxicity, biodegradability, and high thermal stability. Research into one-pot, multi-component reactions in DESs could provide a highly efficient and sustainable route to this compound, starting from simple and readily available precursors. researchgate.net

Furthermore, the exploration of novel catalytic systems is crucial. This includes the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture, minimizing catalyst waste. researchgate.net The use of microwave irradiation in conjunction with catalysis can also significantly reduce reaction times and improve energy efficiency. researchgate.net The table below summarizes potential sustainable approaches for the synthesis of 3,5-disubstituted isoxazoles, which could be adapted for this compound.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Deep Eutectic Solvents (DESs) | Recyclable, biodegradable, low toxicity | Reduced use of volatile organic compounds, simplified work-up |

| One-Pot Multi-component Reactions | High atom economy, reduced number of synthetic steps | Increased efficiency, reduced waste generation |

| Heterogeneous Catalysis | Reusable catalysts, easy separation | Lower catalyst loading, simplified purification |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, improved energy efficiency |

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond its synthesis, the exploration of novel reactivity of the this compound ring is a key area for future investigation. Understanding and harnessing unconventional reaction pathways can lead to the development of new synthetic methodologies and the creation of novel molecular architectures.

A significant area of interest is the investigation of [3+2] cycloaddition reactions involving this compound as a synthon. nih.govresearchgate.netresearchgate.net By carefully tuning reaction conditions and substrates, it may be possible to achieve novel cycloaddition cascades, leading to the rapid construction of complex heterocyclic systems. nih.gov Furthermore, the study of ring-opening reactions of the isoxazole (B147169) core under various conditions (e.g., reductive, oxidative, or base-mediated) could provide access to a diverse range of functionalized acyclic compounds that are otherwise difficult to synthesize.

Domino and cascade reactions starting from this compound or its precursors also represent a powerful strategy for increasing molecular complexity in a single synthetic operation. nih.govresearchgate.net Designing reaction sequences where the initial transformation of the isoxazole moiety triggers subsequent bond-forming events will be a major focus.

Advancement of Predictive Synthesis via Integrated Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is revolutionizing the way chemical research is conducted. For this compound, integrated computational and experimental approaches can accelerate the discovery and optimization of new synthetic routes and the prediction of reactivity.

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, predict regioselectivity, and understand the role of catalysts in the synthesis of this compound. rsc.org This in-silico screening of reaction conditions and catalysts can significantly reduce the number of experiments required, saving time and resources. researchgate.netresearchgate.net

Furthermore, computational tools can aid in the design of novel this compound derivatives with specific desired properties. By predicting parameters such as electronic properties, reactivity, and potential biological activity, researchers can prioritize synthetic targets with the highest probability of success.

Design and Synthesis of Architecturally Complex this compound Derivatives for Addressing Specific Synthetic Challenges

The versatility of the this compound scaffold makes it an ideal platform for the design and synthesis of architecturally complex molecules tailored to address specific challenges in organic synthesis and medicinal chemistry.

Future research will likely focus on the development of methods to introduce diverse functional groups at various positions of the isoxazole ring with high chemo- and regioselectivity. This will enable the creation of libraries of this compound derivatives for high-throughput screening in drug discovery programs. nih.govnih.gov

Moreover, the incorporation of the this compound motif into larger, more complex molecular frameworks, such as natural product analogues or functional materials, will be a key area of exploration. This could involve the development of novel cross-coupling reactions or late-stage functionalization strategies to modify complex molecules containing the isoxazole core.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,5-Diethoxyisoxazole, and how do reaction conditions impact yield?

- Methodology : The synthesis of 3,5-disubstituted isoxazoles typically employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes/alkenes under basic conditions . For ethoxy substitutions, alkoxy precursors (e.g., ethoxyacetylene) can replace aryl groups. Microwave-assisted synthesis is recommended to enhance regioselectivity, reduce reaction time, and improve yields (e.g., from 65% to >80%) by minimizing side reactions .

- Optimization : Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux at 80–100°C), and catalyst/base selection (e.g., glacial acetic acid for mild acid catalysis) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- Spectroscopy : FTIR to confirm ethoxy (C-O-C) and isoxazole ring vibrations (N-O stretch at ~950 cm⁻¹); ¹H NMR for ethoxy proton signals (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Hazard Mitigation : Use fume hoods for synthesis and handling due to potential respiratory irritation (analogous to 3,5-dimethylpyrazole) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid open flames due to flammability risks (ethanol as a common solvent) .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with tailored electronic properties?

- DFT Applications : Density Functional Theory (B3LYP/6-311++G(d,p)) predicts HOMO-LUMO gaps, polarizability, and hyperpolarizability for nonlinear optical applications . For example, ethoxy groups increase electron density on the isoxazole ring, enhancing reactivity in electrophilic substitutions .

- Reactivity Insights : Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Data Reconciliation :

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); report solvent conditions explicitly .

- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or tautomers, which are common in isoxazole syntheses .

Q. How do reaction mechanisms differ between traditional thermal and microwave-assisted syntheses of this compound?

- Mechanistic Insights :

- Thermal Conditions : Prolonged reflux (4–18 hours) may lead to side reactions (e.g., hydrolysis of ethoxy groups) .

- Microwave Irradiation : Rapid, uniform heating accelerates cycloaddition kinetics, reducing reaction time to <1 hour and suppressing decomposition pathways .

Q. What methodologies evaluate the biological activity of this compound derivatives in antifungal assays?

- Experimental Design :

- In Vitro Assays : Broth microdilution (CLSI M38/M44 standards) against Candida albicans or Aspergillus fumigatus; report MIC (Minimum Inhibitory Concentration) values .

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.